Methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride is a heterocyclic compound that features a fused furan and pyrrole ring system
Mechanism of Action
Target of action
Compounds with a pyrrole structure, like “Methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride”, often interact with various biological targets. These could include enzymes, receptors, or ion channels, depending on the specific functional groups present in the compound .
Mode of action
The interaction of “this compound” with its targets could involve binding to the active site or allosteric site of an enzyme or receptor, thereby modulating its activity .
Biochemical pathways
The compound’s action could affect various biochemical pathways, depending on its specific targets. For example, if the compound targets an enzyme involved in a metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on factors such as its chemical structure, solubility, and stability. These properties would influence the compound’s bioavailability .
Result of action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. These could range from changes in cell signaling to alterations in cellular metabolism .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of "this compound" .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a furan derivative with a pyrrole derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as methanol or ethanol, with the addition of an acid catalyst like methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate: Similar structure but with a thieno ring instead of a furo ring.
4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-: Another heterocyclic compound with different functional groups and biological activities.
Uniqueness
Methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride is unique due to its fused furan and pyrrole ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-11-8(10)6-4-12-7-3-9-2-5(6)7;/h4,9H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUSGRAUSJGBJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC2=C1CNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.